
Cyclo(-D-Ala-D-Ala)
概要
説明
Cyclo(-D-Ala-D-Ala) is a chiral compound belonging to the class of piperazine derivatives This compound is characterized by its two methyl groups attached to the 3rd and 6th positions of the piperazine ring, and two carbonyl groups at the 2nd and 5th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-D-Ala-D-Ala) typically involves the cyclization of appropriate diamines with diesters or diketones under controlled conditions. One common method is the reaction of 1,2-diaminopropane with dimethyl oxalate in the presence of a base such as sodium methoxide. The reaction proceeds through nucleophilic substitution and cyclization to form the desired piperazine-2,5-dione ring.
Industrial Production Methods
Industrial production of Cyclo(-D-Ala-D-Ala) may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Cyclo(-D-Ala-D-Ala) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups or carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Cyclo(-D-Ala-D-Ala) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of Cyclo(-D-Ala-D-Ala) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
(3R,6R)-3,6-diphenylpiperazine-2,5-dione: Similar structure but with phenyl groups instead of methyl groups.
(3R,6R)-3,6-dibenzylpiperazine-2,5-dione: Contains benzyl groups instead of methyl groups.
(3R,6R)-3,6-dimethylpiperidine-2,5-dione: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
Cyclo(-D-Ala-D-Ala) is unique due to its specific stereochemistry and the presence of two methyl groups, which can influence its reactivity and biological activity. The compound’s chiral nature allows for the study of enantioselective reactions and the development of chiral drugs.
特性
IUPAC Name |
(3R,6R)-3,6-dimethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWISPHBAYBECQZ-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H](C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350289 | |
| Record name | (3R,6R)-3,6-dimethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23927-13-1 | |
| Record name | D-Alanine anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023927131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,6R)-3,6-dimethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-ALANINE ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMN9UY0GSE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the copolymerization of D-Alanine anhydride and L-Alanine anhydride?
A1: Research shows that the copolymerization of D-Alanine anhydride and L-Alanine anhydride exhibits asymmetric selection. This means that the enantiomeric excess present in the initial monomer mixture is preferentially incorporated into the resulting polymer chains. [4] Essentially, the chirality of the growing polymer chain influences the addition of subsequent monomers, leading to a non-random distribution of D- and L-alanine units. [4] This phenomenon has significant implications for understanding and controlling the properties of synthesized polypeptides.
Q2: How does the conformation of cyclic peptides affect their one-bond Cα, H spin coupling constants?
A2: Studies on cyclic oligopeptides, including those containing alanine, have revealed a strong correlation between conformation and the one-bond Cα, H spin coupling constant (1J (Cα, H)). [3] Specifically, the dihedral angles Φ′ and Ψ′ within the peptide ring influence the hyperconjugative interactions involving the Cα-H bond. This leads to measurable changes in the 1J (Cα, H) value, providing valuable insights into the three-dimensional structure of these cyclic peptides. [3]
Q3: Are there computational methods available to accurately predict the structures of polypeptides containing D-Alanine?
A3: Yes, molecular mechanics force fields have been developed and tested for their ability to accurately represent polypeptide structures, including those containing D-Alanine. [2] Notably, the force field developed by Kollman et al. has shown promising results in reproducing the crystal structures of cyclic hexapeptides containing D-Alanine residues. [2] These computational tools are invaluable for predicting the conformational behavior and stability of polypeptides, aiding in the design of peptides with desired properties.
Q4: What are the potential applications of cyclic dipeptides like D-Alanine anhydride in understanding the origins of life?
A4: Cyclic dipeptides, including those incorporating D-Alanine, are considered potential precursors in the chemical evolution of life. [5] Their simple structure and ability to self-assemble into more complex structures make them intriguing candidates for studying prebiotic chemistry. Additionally, the differences in stability and reactivity between diastereomers of cyclic dipeptides offer insights into the potential mechanisms that might have led to the selection of L-amino acids as the building blocks of proteins in living organisms. [5]
Q5: What are the challenges in studying the epimerization of cyclic dipeptides like D-Alanine anhydride?
A5: Studying the epimerization of cyclic dipeptides like D-Alanine anhydride in basic solutions presents technical challenges. [6] Accurately distinguishing between different diastereomers, such as Cyclo-(L-Ala-L-Ala), Cyclo-(D-Ala-D-Ala), and Cyclo-(L-Ala-D-Ala), requires sensitive analytical techniques. High-performance liquid chromatography (HPLC) has proven useful in monitoring the changes in the concentration of each diastereomer over time, allowing researchers to determine epimerization rates and understand the factors influencing these processes. [6]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





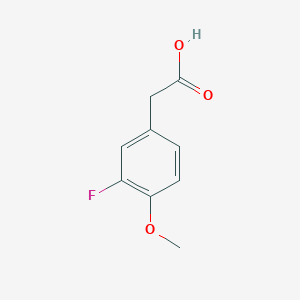
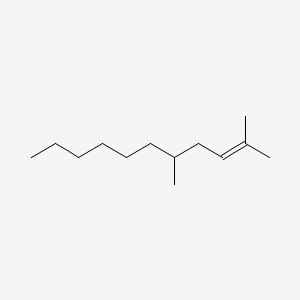

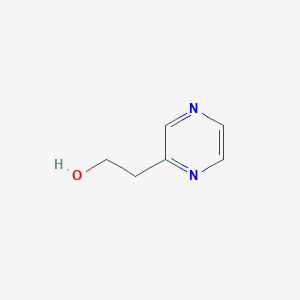
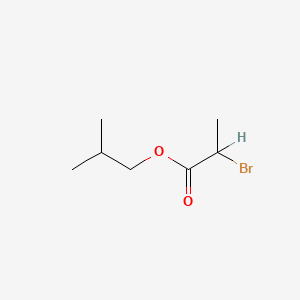
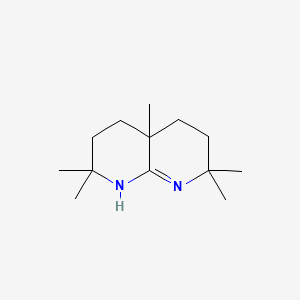

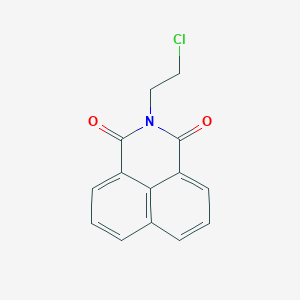
![1-[2-(Trifluoromethyl)phenyl]ethanol](/img/structure/B1348543.png)


